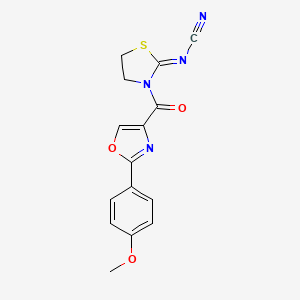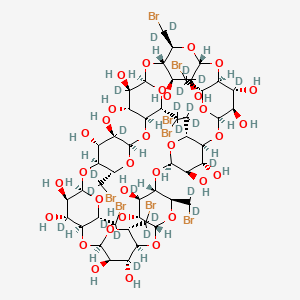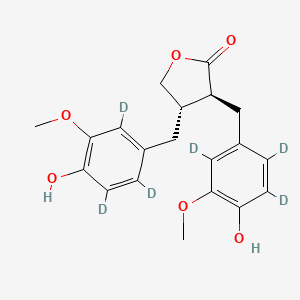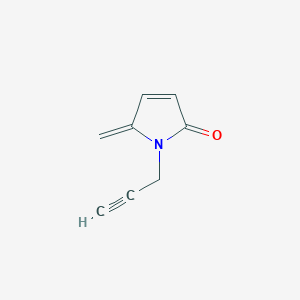
5MP-Propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5MP-Propargyl is a derivative of 5-Methylene pyrrolone, a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. It is commonly used in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5MP-Propargyl involves the introduction of a propargyl group into the 5-Methylene pyrrolone structure. This can be achieved through nucleophilic substitution reactions using propargyl bromide as a reagent. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the propargylation reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5MP-Propargyl undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones.
Reduction: The alkyne group can be reduced to form alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas are used.
Substitution: Bases like potassium carbonate and solvents like dimethylformamide are commonly used.
Major Products Formed
Oxidation: Diketones
Reduction: Alkanes
Substitution: Propargylated derivatives
Wissenschaftliche Forschungsanwendungen
5MP-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and heterocycles.
Biology: Employed in protein bioconjugation for labeling and tracking proteins.
Medicine: Utilized in drug discovery for the development of new therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Wirkmechanismus
5MP-Propargyl exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group in this compound reacts with azide groups in target molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylene pyrrolone: The parent compound of 5MP-Propargyl, used for thiol-specific bioconjugation.
Propargyl alcohol: A simpler propargyl derivative used in organic synthesis.
Propargyl amine: Another propargyl derivative used in the synthesis of heterocycles and pharmaceuticals.
Uniqueness of this compound
This compound is unique due to its combination of the 5-Methylene pyrrolone structure and the propargyl group. This combination allows it to participate in click chemistry reactions while retaining the thiol-specific bioconjugation properties of 5-Methylene pyrrolone. This dual functionality makes it a valuable tool in both chemical synthesis and biological research .
Eigenschaften
Molekularformel |
C8H7NO |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
5-methylidene-1-prop-2-ynylpyrrol-2-one |
InChI |
InChI=1S/C8H7NO/c1-3-6-9-7(2)4-5-8(9)10/h1,4-5H,2,6H2 |
InChI-Schlüssel |
NRHQRYLZMFHIBT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=CC(=O)N1CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


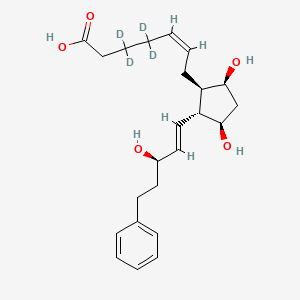
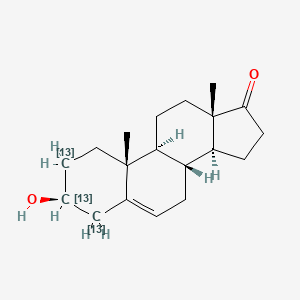

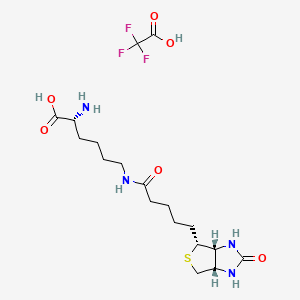
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
